3-(azidomethyl)-2,5-dibromopyridine
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Overview
Description
3-(Azidomethyl)-2,5-dibromopyridine is an organic compound that belongs to the class of azides and pyridines. This compound is characterized by the presence of an azidomethyl group attached to the pyridine ring, along with two bromine atoms at the 2 and 5 positions. The azide group is known for its high reactivity, making this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-2,5-dibromopyridine typically involves the introduction of the azidomethyl group to a dibromopyridine precursor. One common method is the nucleophilic substitution reaction where a suitable dibromopyridine is reacted with sodium azide in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-2,5-dibromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via cycloaddition reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group via nucleophilic substitution.
Lithium Aluminum Hydride: Used for reducing the azide group to an amine.
Copper(I) Catalysts: Used in the Huisgen cycloaddition to facilitate the formation of triazoles.
Major Products Formed
1,2,3-Triazoles: Formed via cycloaddition reactions with alkynes.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
3-(Azidomethyl)-2,5-dibromopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles.
Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules via click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-2,5-dibromopyridine is largely dependent on the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations. The bromine atoms on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)pyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,5-Dibromopyridine: Lacks the azidomethyl group, limiting its use in cycloaddition reactions.
3-(Azidomethyl)-2-bromopyridine: Contains only one bromine atom, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
3-(Azidomethyl)-2,5-dibromopyridine is unique due to the presence of both the azidomethyl group and the two bromine atoms. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry. The dual functionality of the azide and bromine groups provides opportunities for selective reactions and the formation of complex molecular architectures.
Properties
CAS No. |
2353798-99-7 |
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Molecular Formula |
C6H4Br2N4 |
Molecular Weight |
291.9 |
Purity |
95 |
Origin of Product |
United States |
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